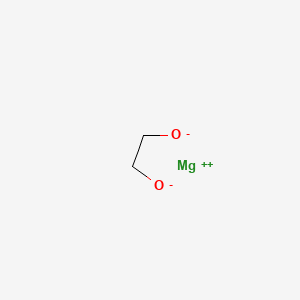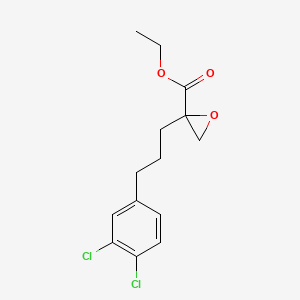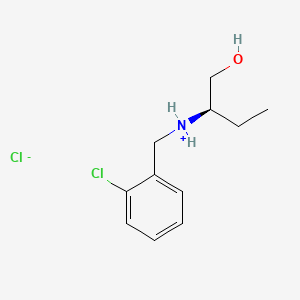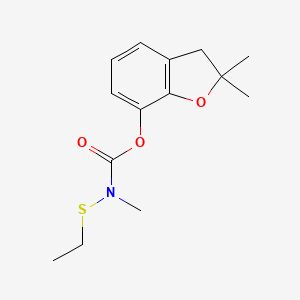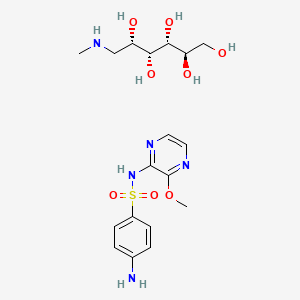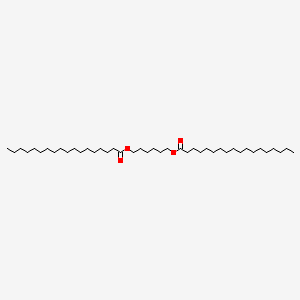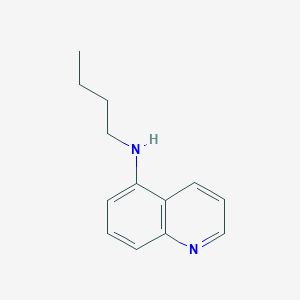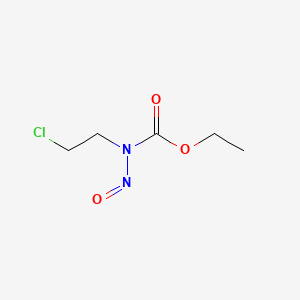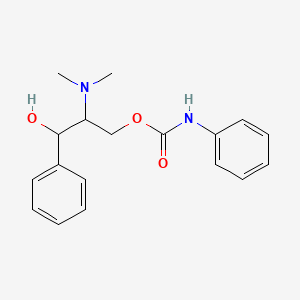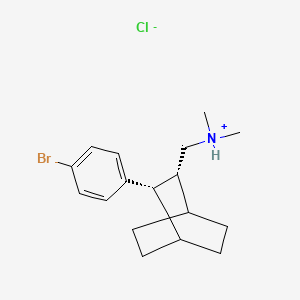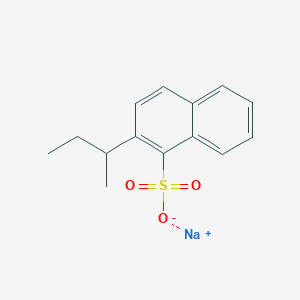
Naphthalenesulfonic acid, (1-methylpropyl)-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalenesulfonic acid, (1-methylpropyl)-, sodium salt is an organic compound with the molecular formula C14H16O3S.Na. It is a derivative of naphthalenesulfonic acid where the sulfonic acid group is substituted with a (1-methylpropyl) group and neutralized with a sodium ion. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of naphthalenesulfonic acid, (1-methylpropyl)-, sodium salt typically involves the sulfonation of naphthalene followed by alkylation with a (1-methylpropyl) group. The reaction conditions often include the use of sulfuric acid as a sulfonating agent and a suitable alkylating agent under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where naphthalene is first sulfonated using sulfuric acid. The resulting naphthalenesulfonic acid is then reacted with a (1-methylpropyl) group in the presence of a catalyst. The final step involves neutralizing the product with sodium hydroxide to obtain the sodium salt form.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalenesulfonic acid, (1-methylpropyl)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of naphthalene derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions include various naphthalene derivatives, sulfonic acid derivatives, and substituted naphthalenes.
Wissenschaftliche Forschungsanwendungen
Naphthalenesulfonic acid, (1-methylpropyl)-, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is utilized in biochemical assays and as a surfactant in various biological experiments.
Industry: The compound is used in the manufacture of detergents, dispersants, and other industrial chemicals.
Wirkmechanismus
The mechanism by which naphthalenesulfonic acid, (1-methylpropyl)-, sodium salt exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the (1-methylpropyl) group provides hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Naphthalenesulfonic acid, bis(1-methylpropyl)-, sodium salt
- Naphthalenesulfonic acid, 1-methyl-, sodium salt
- Naphthionic acid
Uniqueness
Naphthalenesulfonic acid, (1-methylpropyl)-, sodium salt is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers better solubility, stability, and reactivity, making it more suitable for certain industrial and research applications.
Eigenschaften
CAS-Nummer |
111330-30-4 |
|---|---|
Molekularformel |
C14H15NaO3S |
Molekulargewicht |
286.32 g/mol |
IUPAC-Name |
sodium;2-butan-2-ylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C14H16O3S.Na/c1-3-10(2)12-9-8-11-6-4-5-7-13(11)14(12)18(15,16)17;/h4-10H,3H2,1-2H3,(H,15,16,17);/q;+1/p-1 |
InChI-Schlüssel |
GAUOUWADCJHGBB-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(C)C1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


